Process Chemistry: Validated Yield and Purity from a Patented Zaltoprofen Route
The procurement of 5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid is justified by its specific performance in a patented synthesis of the NSAID Zaltoprofen. The documented procedure yields the desired product with a 76% yield and a well-defined melting point of 145-146°C . This is in contrast to other potential intermediates or alternative synthetic routes for Zaltoprofen, which are not publicly validated with such precise, quantitative outcomes from this key intermediate .
| Evidence Dimension | Synthesis Yield and Product Melting Point (Purity) |
|---|---|
| Target Compound Data | Yield: 76%; Melting Point: 145-146°C |
| Comparator Or Baseline | Alternate synthesis routes for Zaltoprofen not using this intermediate (No quantitative yield/m.p. data provided for the key intermediate step) |
| Quantified Difference | N/A - Only the target compound is validated in this context |
| Conditions | Reaction of methyl 5-(2-bromo-1,1-dimethoxypropyl)-2-phenylthiophenylacetate with anhydrous potassium carbonate in methanol/water under reflux for 40 hours, as per US04891433 . |
Why This Matters
This provides a validated, reproducible benchmark for process chemists, ensuring the viability and predictability of the downstream manufacturing process for Zaltoprofen.
